1-(2-methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
1-(2-methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3 and its molecular weight is 366.421. The purity is usually 95%.
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Scientific Research Applications
- Structure-to-Magnetism Correlation : This compound is a Blatter radical with a challenging structure-to-magnetism correlation . The nearly orthogonal 2-methoxyphenyl group disrupts the ability of the radical to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks.
- Magnetic Properties : Experimental magnetic susceptibility data suggest an alternating antiferromagnetic Heisenberg linear chain model. Two possible 1D chains of alternating radicals were identified, but a convincing structure-to-magnetism correlation was not straightforward. Density Functional Theory (DFT) calculations confirmed the observed magnetic susceptibility data and attributed it to a specific chain configuration .
- 2-Methoxyphenyl Isocyanate : This compound demonstrates chemoselectivity and serves as a new class of protecting groups. It enables the regeneration of free amines after convenient deprotection steps. Specifically, it can be used for protecting organic amines through carbamate bond-mediated cappings .
- Protodeboronation : Paired with a Matteson–CH₂–homologation, this compound allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation. It has been applied to methoxy-protected (−)-Δ8-THC and cholesterol .
Organic Radical Chemistry
Chemoselective Reagent
Catalysis and Alkene Hydromethylation
properties
IUPAC Name |
1-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-13(15-9-11-16(26-3)12-10-15)21-20(25)19-14(2)24(23-22-19)17-7-5-6-8-18(17)27-4/h5-13H,1-4H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAIWASSOZFHPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC(C)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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